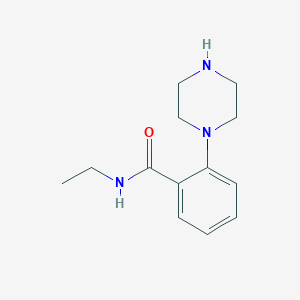
ethyl (E)-2-cyano-3-(5-methylthiophen-2-yl)but-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
エチル(E)-2-シアノ-3-(5-メチルチオフェン-2-イル)ブタ-2-エノアートは、シアノアクリレート類に属する化学化合物です。この化合物は、硫黄を含むヘテロ環であるチオフェン環と、エチルエステルに結合したシアノ基を特徴としています。これらの官能基の存在により、この化合物は独自の化学的性質を付与され、さまざまな科学研究分野で注目を集めています。
製法
合成経路と反応条件
エチル(E)-2-シアノ-3-(5-メチルチオフェン-2-イル)ブタ-2-エノアートの合成には、通常、クネーフェナーゲル縮合反応が用いられます。この反応は、エチルシアノアセテートと5-メチルチオフェン-2-カルバルデヒドを、ピペリジンやピリジンなどの塩基の存在下で行われます。反応は通常、エタノールやメタノールなどの有機溶媒中で還流条件下で行われます。生成された生成物は、再結晶またはカラムクロマトグラフィーによって精製されます。
工業的生産方法
工業的な設定では、エチル(E)-2-シアノ-3-(5-メチルチオフェン-2-イル)ブタ-2-エノアートの生産は、反応条件を最適化することでスケールアップできます。反応の効率と収率を高めるために、連続式反応器を使用することができます。反応パラメーターを監視および制御するための自動システムの使用により、製品品質の一貫性が確保されます。
化学反応解析
反応の種類
エチル(E)-2-シアノ-3-(5-メチルチオフェン-2-イル)ブタ-2-エノアートは、次のようなさまざまな化学反応を起こします。
酸化: チオフェン環は、スルホキシドまたはスルホンを形成するように酸化することができます。
還元: シアノ基は、水素化リチウムアルミニウムなどの還元剤を使用してアミン基に還元することができます。
置換: シアノ基は、求核置換反応を起こしてさまざまな誘導体を形成することができます。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸などの試薬が、酸化反応に一般的に用いられます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムが、一般的な還元剤です。
置換: アミンやアルコールなどの求核剤は、穏やかな条件下で置換反応に用いることができます。
生成される主な生成物
酸化: スルホキシドまたはスルホン。
還元: アミン。
置換: 使用される求核剤に応じて、さまざまな置換誘導体。
科学研究への応用
エチル(E)-2-シアノ-3-(5-メチルチオフェン-2-イル)ブタ-2-エノアートは、科学研究でいくつかの応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物の誘導体は、抗菌および抗真菌活性を持つ可能性を示しています。
医学: 薬物設計におけるファーマコフォアとしての可能性を探る研究が進行中です。
産業: ポリマーや樹脂など、先進材料の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-cyano-3-(5-methylthiophen-2-yl)but-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 5-methylthiophene-2-carbaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
Ethyl (E)-2-cyano-3-(5-methylthiophen-2-yl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The cyano group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl (E)-2-cyano-3-(5-methylthiophen-2-yl)but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential antimicrobial and antifungal activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials, including polymers and resins.
作用機序
エチル(E)-2-シアノ-3-(5-メチルチオフェン-2-イル)ブタ-2-エノアートの作用機序は、さまざまな分子標的との相互作用を含みます。シアノ基は求電子剤として作用し、生体分子による求核攻撃を促進することができます。チオフェン環は、タンパク質中の芳香族残基とπ-π相互作用に関与し、その機能に影響を与えることができます。これらの相互作用は、さまざまな生化学的経路を調節し、観察される化合物の生物学的効果につながる可能性があります。
類似化合物の比較
エチル(E)-2-シアノ-3-(5-メチルチオフェン-2-イル)ブタ-2-エノアートは、他のシアノアクリレートやチオフェン誘導体と比較することができます。
シアノアクリレート: 類似の化合物には、エチルシアノアセテートやメチルシアノアクリレートがあります。エチル(E)-2-シアノ-3-(5-メチルチオフェン-2-イル)ブタ-2-エノアートは、追加の化学反応性と生物活性を付与するチオフェン環の存在により、ユニークです。
チオフェン誘導体: 2-アセチルチオフェンや5-メチルチオフェン-2-カルバルデヒドなどの化合物は、チオフェン環構造を共有しています。エチル(E)-2-シアノ-3-(5-メチルチオフェン-2-イル)ブタ-2-エノアートのシアノ基とエステル基は、異なる機能的特性を提供します。
類似化合物のリスト
- エチルシアノアセテート
- メチルシアノアクリレート
- 2-アセチルチオフェン
- 5-メチルチオフェン-2-カルバルデヒド
類似化合物との比較
Ethyl (E)-2-cyano-3-(5-methylthiophen-2-yl)but-2-enoate can be compared with other cyanoacrylates and thiophene derivatives:
Cyanoacrylates: Similar compounds include ethyl cyanoacetate and methyl cyanoacrylate. This compound is unique due to the presence of the thiophene ring, which imparts additional chemical reactivity and biological activity.
Thiophene Derivatives: Compounds such as 2-acetylthiophene and 5-methylthiophene-2-carbaldehyde share the thiophene ring structure. the cyano and ester groups in this compound provide distinct functional properties.
List of Similar Compounds
- Ethyl cyanoacetate
- Methyl cyanoacrylate
- 2-acetylthiophene
- 5-methylthiophene-2-carbaldehyde
特性
分子式 |
C12H13NO2S |
|---|---|
分子量 |
235.30 g/mol |
IUPAC名 |
ethyl (E)-2-cyano-3-(5-methylthiophen-2-yl)but-2-enoate |
InChI |
InChI=1S/C12H13NO2S/c1-4-15-12(14)10(7-13)9(3)11-6-5-8(2)16-11/h5-6H,4H2,1-3H3/b10-9+ |
InChIキー |
DBADGMDFWNJTFO-MDZDMXLPSA-N |
異性体SMILES |
CCOC(=O)/C(=C(\C)/C1=CC=C(S1)C)/C#N |
正規SMILES |
CCOC(=O)C(=C(C)C1=CC=C(S1)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B12064583.png)
![Bicyclo[2.2.1]hepta-2,5-diene;3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione;rhodium;tetrafluoroborate](/img/structure/B12064584.png)
![2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid;hydrate](/img/structure/B12064587.png)








![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12064630.png)


